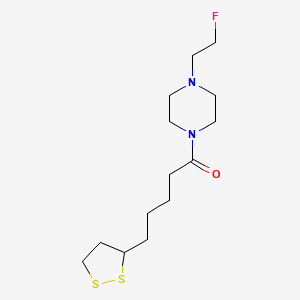
5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one is a synthetic organic compound characterized by the presence of a dithiolane ring, a piperazine ring substituted with a fluoroethyl group, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2-dithiolane, 4-(2-fluoroethyl)piperazine, and pentanone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds, which may alter the compound’s properties.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluoroethyl group on the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation Products: Disulfides and sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Functionalized derivatives with new substituents replacing the fluoroethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its ability to form stable complexes can be exploited in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress due to its redox-active dithiolane ring.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymers could impart unique properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors, particularly those involved in redox processes.
Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentan-1-one: Lacks the piperazine and fluoroethyl groups, potentially less versatile in biological applications.
1-(4-(2-Fluoroethyl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring, possibly less effective in redox-related applications.
Uniqueness
Structural Features: The combination of a dithiolane ring and a fluoroethyl-substituted piperazine is unique, providing a distinct set of chemical and biological properties.
This detailed overview highlights the significance and potential of 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one in scientific research and industrial applications
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[4-(2-fluoroethyl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25FN2OS2/c15-6-7-16-8-10-17(11-9-16)14(18)4-2-1-3-13-5-12-19-20-13/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAOYCRADOYCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
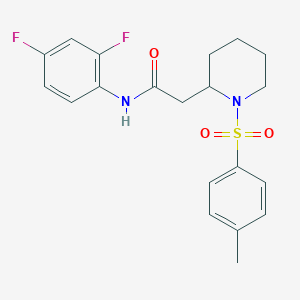
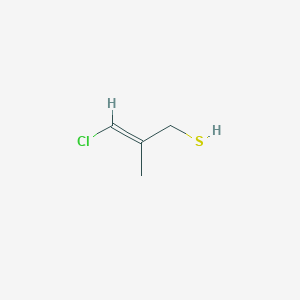
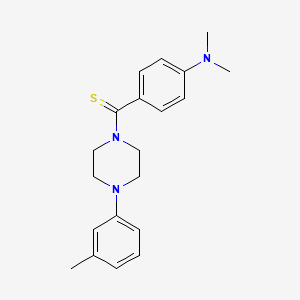
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2686919.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2686922.png)
![1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2686924.png)
![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2686928.png)
![3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2686929.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686930.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2686931.png)
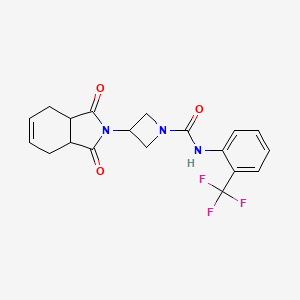
![2-{[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2686935.png)
